![molecular formula C10H16 B108330 Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- CAS No. 16022-04-1](/img/structure/B108330.png)
Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- is a chemical compound that has been the focus of scientific research in recent years. This compound has several potential applications in the field of medicine, particularly in the development of new drugs. In
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- has several potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. The compound has been shown to have anti-inflammatory properties and may be useful in the treatment of conditions such as rheumatoid arthritis and asthma. It has also been studied for its potential as an analgesic and as a treatment for depression.
Wirkmechanismus
The mechanism of action of Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. It may also have an effect on the immune system by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- has several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and asthma. It may also have a role in the treatment of depression, as it has been shown to increase levels of certain neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- in lab experiments is its potential as a new drug candidate. It has shown promising results in animal models and may be a useful tool for developing new treatments for various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Zukünftige Richtungen
There are several future directions for research on Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-. One area of interest is in further understanding its mechanism of action and how it interacts with different neurotransmitters and immune cells. This could lead to the development of more targeted therapies. Another area of interest is in exploring its potential as an analgesic and in the treatment of depression. Finally, more research is needed to determine its safety and efficacy in humans.
Synthesemethoden
Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene- can be synthesized using a variety of methods. One common method involves the reaction of 2-methyl-2-butene with maleic anhydride in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to form the desired compound. Other methods include the use of Grignard reagents or the Diels-Alder reaction.
Eigenschaften
CAS-Nummer |
16022-04-1 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
6,6-dimethyl-3-methylidenebicyclo[3.1.1]heptane |
InChI |
InChI=1S/C10H16/c1-7-4-8-6-9(5-7)10(8,2)3/h8-9H,1,4-6H2,2-3H3 |
InChI-Schlüssel |
AKTVSHXUPUGPRY-UHFFFAOYSA-N |
SMILES |
CC1(C2CC1CC(=C)C2)C |
Kanonische SMILES |
CC1(C2CC1CC(=C)C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



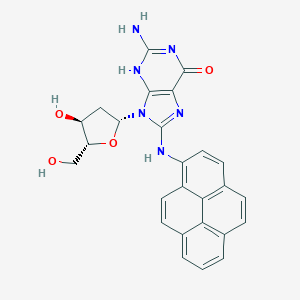
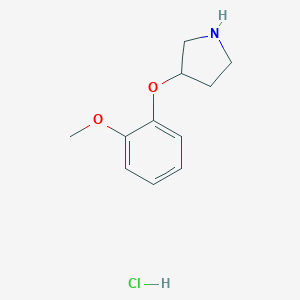
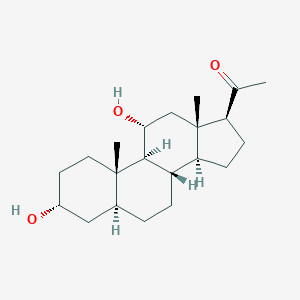
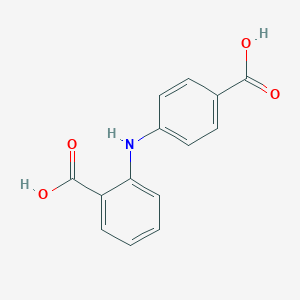
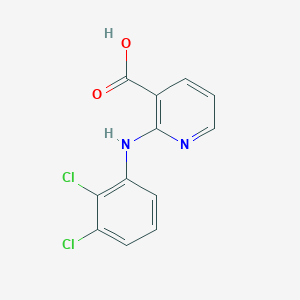
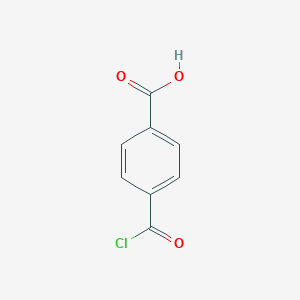

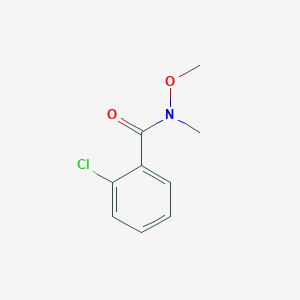
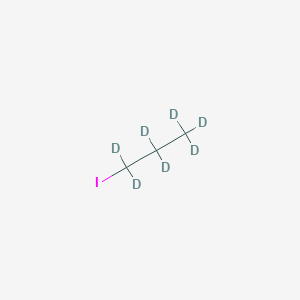
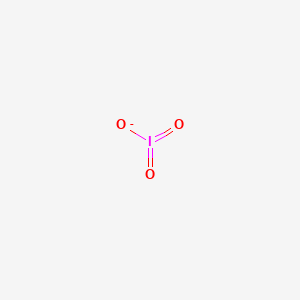
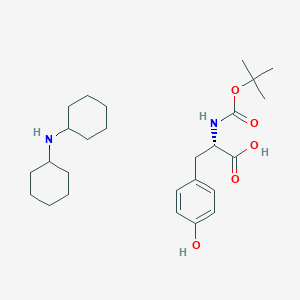
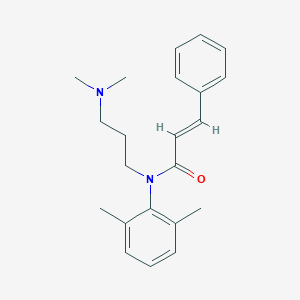
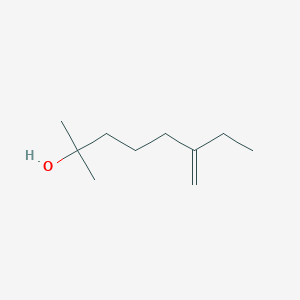
![Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester](/img/structure/B108281.png)